N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves the reaction of 4-chlorobenzylamine with furan-2-carboxaldehyde, followed by the addition of benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide exerts its effects involves binding to specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-[(pyridin-4-yl)methyl]benzamide
- N-[(4-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
- N-[(4-Chlorophenyl)methyl]-N-[(thiophen-2-yl)methyl]benzamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of both a chlorophenyl and a furan moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Properties
Molecular Formula |
C19H16ClNO2 |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClNO2/c20-17-10-8-15(9-11-17)13-21(14-18-7-4-12-23-18)19(22)16-5-2-1-3-6-16/h1-12H,13-14H2 |
InChI Key |
PQDUQOCJMPKPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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